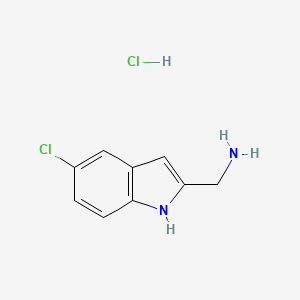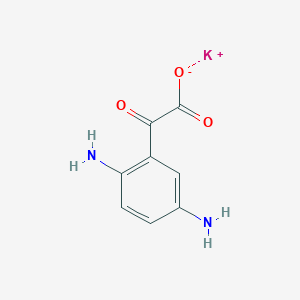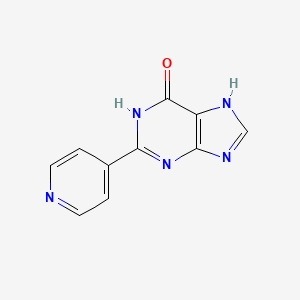
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-butyl-(2-(3-Aminooxetan-3-YL)ethyl)carbamat beinhaltet typischerweise die Reaktion von Tert-butylcarbamat mit einem geeigneten Oxetan-Derivat. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um die nucleophile Substitutionsreaktion zu erleichtern . Die Reaktion wird üblicherweise in einer inerten Atmosphäre, wie Stickstoff oder Argon, durchgeführt, um Oxidation und andere Nebenreaktionen zu verhindern.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von Tert-butyl-(2-(3-Aminooxetan-3-YL)ethyl)carbamat kontinuierliche Fließreaktoren umfassen, um eine konstante Produktqualität und Ausbeute zu gewährleisten. Die Verwendung automatisierter Systeme ermöglicht eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen .
Chemische Reaktionsanalyse
Arten von Reaktionen
Tert-butyl-(2-(3-Aminooxetan-3-YL)ethyl)carbamat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxetan-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbamategruppe in ein Amin umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Tert-butylgruppe durch andere funktionelle Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine oder Alkohole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxetan-Derivate ergeben, während die Reduktion primäre Amine erzeugen kann .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl-(2-(3-Aminooxetan-3-YL)ethyl)carbamat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und anticancer Eigenschaften.
Industrie: Es wird bei der Herstellung von Polymeren und anderen Materialien mit speziellen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-(2-(3-Aminooxetan-3-YL)ethyl)carbamat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Carbamategruppe kann hydrolysiert werden, um das aktive Amin freizusetzen, das dann mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren kann. Diese Wechselwirkung kann verschiedene biochemische Pfade modulieren und zu den gewünschten therapeutischen oder biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of tert-butyl (2-(3-aminooxetan-3-YL)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-butyl-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethyl)carbamat: Diese Verbindung hat eine ähnliche Struktur, aber mit zusätzlichen Ethoxygruppen, die ihre Löslichkeit und Reaktivität beeinflussen können.
N-(tert-Butoxycarbonyl)ethanolamin: Diese Verbindung wird als Schutzgruppe in der organischen Synthese verwendet und hat eine ähnliche Reaktivität, aber unterschiedliche Anwendungen.
Einzigartigkeit
Tert-butyl-(2-(3-Aminooxetan-3-YL)ethyl)carbamat ist einzigartig aufgrund seines Oxetanrings, der spezifische chemische Eigenschaften wie Ringspannung und Reaktivität verleiht. Dies macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer Moleküle und Materialien .
Eigenschaften
Molekularformel |
C10H20N2O3 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-aminooxetan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(11)6-14-7-10/h4-7,11H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
DMTHUAICLGHPAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC1(COC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Cyclopentylmethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11890273.png)




![5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11890291.png)




![5-Benzyl-5-azaspiro[2.5]octan-8-one](/img/structure/B11890323.png)
